molecular formula C15H27NO3 B5425704 N-cycloheptyl-N-methyl-2-(tetrahydrofuran-2-ylmethoxy)acetamide

N-cycloheptyl-N-methyl-2-(tetrahydrofuran-2-ylmethoxy)acetamide

Cat. No.: B5425704
M. Wt: 269.38 g/mol
InChI Key: CIDUYCRLBHGCEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cycloheptyl ring, the introduction of the methyl group, the formation of the tetrahydrofuran ring, and the attachment of the acetamide group. Each of these steps would require specific reagents and conditions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with several rings and functional groups. The exact structure would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present. For example, the acetamide group might undergo hydrolysis to form acetic acid and ammonia .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility, melting point, and boiling point would all be influenced by the functional groups present .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it were a drug, its safety profile would be determined through preclinical and clinical testing .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if it showed promise as a drug, future research might focus on optimizing its structure to improve its efficacy and safety .

Properties

IUPAC Name

N-cycloheptyl-N-methyl-2-(oxolan-2-ylmethoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-16(13-7-4-2-3-5-8-13)15(17)12-18-11-14-9-6-10-19-14/h13-14H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDUYCRLBHGCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCCC1)C(=O)COCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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